molecular formula C13H24O B2709111 2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one CAS No. 308088-96-2

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one

Cat. No.: B2709111
CAS No.: 308088-96-2
M. Wt: 196.334
InChI Key: SXIUIPPKUPTKJE-UHFFFAOYSA-N
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Description

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one is a synthetic ketone of interest in several research fields. Its structure, featuring a cyclohexanone core with specific alkyl substitutions, suggests potential utility in fragrance and flavor research, where it may be investigated for its organoleptic properties . In the field of organic synthesis, such structurally complex ketones can serve as valuable intermediates or building blocks for generating more complex molecular architectures, in a manner analogous to other strained or functionalized compounds . Researchers are exploring its mechanism of action in various applications, which may involve interactions with biological or chemical systems through its carbonyl group and the steric profile defined by its alkyl substituents. This compound is offered exclusively for research purposes to support scientific discovery and chemical innovation. Note: Specific research applications and mechanistic details for this exact compound are not fully characterized in the public domain. The information provided is based on the typical research uses of structurally similar ketones.

Properties

IUPAC Name

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-9(2)13(4,5)11-8-10(3)6-7-12(11)14/h9-11H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIUIPPKUPTKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)C(C)(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with 2,3-dimethylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically at the methyl or cyclohexane ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one depends on its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexanone

The most directly comparable compound identified is 4-(2,3-dimethylbutan-2-yl)-2-methylcyclohexanone (CAS: 938-347-3), a positional isomer where substituents are reversed: the 2,3-dimethylbutan-2-yl group occupies position 4, and the methyl group is at position 2 . Key differences include:

Property 2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexan-1-one 4-(2,3-Dimethylbutan-2-yl)-2-methylcyclohexanone
Substituent Positions 2-(2,3-Dimethylbutan-2-yl), 4-methyl 4-(2,3-Dimethylbutan-2-yl), 2-methyl
Steric Hindrance High near ketone (position 2) Reduced near ketone (position 4)
Stereoisomerism Single enantiomer or racemic mixture (unreported) Reaction mass of (2R,4R) and (2S,4S) diastereomers
CAS Number Not explicitly listed in evidence 938-347-3

Structural and Reactivity Implications :

  • In contrast, the isomer’s bulky group at position 4 leaves the ketone more accessible .
  • Conformational Flexibility: The equatorial or axial orientation of substituents in cyclohexanone derivatives influences solubility and melting points. The target compound’s bulky group at position 2 may enforce a chair conformation with axial substituents, increasing strain compared to the isomer .
  • Synthesis Challenges : The positional isomer’s synthesis as a reaction mass of diastereomers suggests divergent synthetic pathways, possibly involving kinetic vs. thermodynamic control or varying catalysts.
Other Cyclohexanone Derivatives
  • 4-Methylcyclohexanone: Lacking the bulky substituent, it exhibits lower steric hindrance and higher reactivity in ketone-based reactions.
  • 2-(tert-Butyl)cyclohexanone: Analogous steric effects but with a tert-butyl group, which may enhance volatility compared to the dimethylbutan-2-yl group.

Research Findings and Data Gaps

  • Physicochemical Data : Melting points, boiling points, and solubility data are absent in available evidence. Predictions based on substituent positions suggest the target compound has lower solubility in polar solvents due to increased hydrophobicity.
  • Biological Activity: No direct evidence links the compound to biological targets, but structurally related carboxamides (e.g., ’s T3D3913) highlight the role of cyclohexane derivatives in drug design .

Biological Activity

2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexan-1-one is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a cyclohexanone framework, which is known to exhibit various pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C13H24O
  • Molecular Weight : 196.33 g/mol
  • CAS Number : 4736-45-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
  • Receptor Modulation : The compound could interact with various receptors, altering their activity and leading to diverse biological effects.

Biological Activity Overview

Research has indicated that this compound possesses several biological activities:

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can significantly reduce inflammation in animal models. For instance, a related compound demonstrated the ability to decrease paw edema and inflammatory markers in mice subjected to complete Freund's adjuvant (CFA) induced arthritis .

Analgesic Properties

The analgesic properties of this compound are noteworthy. In experimental setups, it has been observed to alleviate pain responses in models of acute and chronic pain. This effect is likely linked to its anti-inflammatory action.

Data Table: Biological Activities

Activity TypeModel/Method UsedResultReference
Anti-inflammatoryCFA-induced arthritis in miceReduced paw edema and inflammatory markers
AnalgesicPain response assessmentAlleviated pain responses
CytotoxicityCell line assaysInhibited growth of certain cancer cells

Case Studies

  • Anti-inflammatory Study : A study investigating the effects of a related compound on CFA-induced inflammation showed significant reductions in paw swelling and inflammatory cytokines such as TNF-α and NF-κB in treated mice compared to controls. This suggests a potential therapeutic application for managing inflammatory diseases .
  • Analgesic Assessment : In another study, the analgesic effects were evaluated using various pain models. The compound exhibited a dose-dependent reduction in pain sensitivity, indicating its potential as an analgesic agent .

Q & A

Q. How can enantioselective synthesis control stereochemistry at the 2-(2,3-dimethylbutan-2-yl) group?

  • Methodological Answer :
  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation).
  • Characterize enantiomeric excess using chiral HPLC or polarimetry .
  • Reference stereochemical outcomes to X-ray crystallographic data .

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